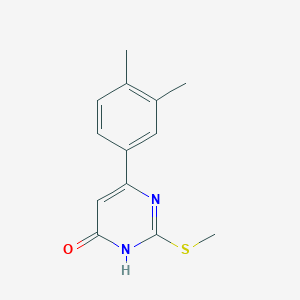
6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound features a pyrimidin-4-one core substituted with a 3,4-dimethylphenyl group and a methylthio group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidin-4-one core. One common approach is the condensation of an appropriate β-diketone with guanidine or its derivatives under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 3,4-dimethylphenyl and methylthio groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of cellular processes.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the creation of new products with enhanced performance and functionality.
Mecanismo De Acción
The mechanism by which 6-(3,4-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
2-(Methylthio)pyrimidin-4(3H)-one
6-(3,4-dimethylphenyl)pyrimidin-4(3H)-one
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one
Uniqueness: 6-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-10(6-9(8)2)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPBECLUPCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)
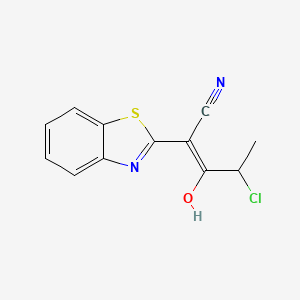

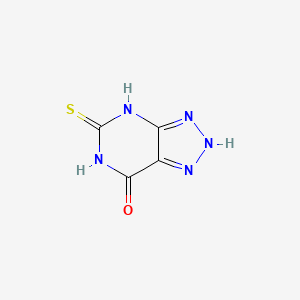
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
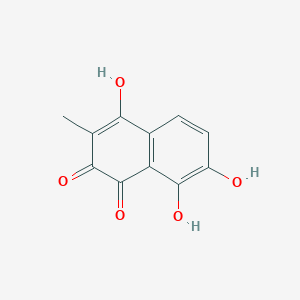

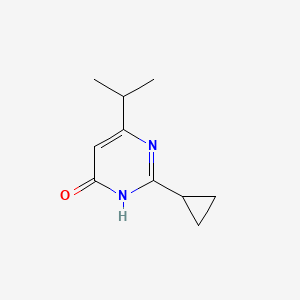
![2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1487028.png)
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)
![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
